molecular formula C6H10N2O B058525 1-Imidazolidin-2-ylidenepropan-2-one CAS No. 119406-97-2

1-Imidazolidin-2-ylidenepropan-2-one

Cat. No. B058525
M. Wt: 126.16 g/mol
InChI Key: VIRIZZIJQDYJRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Imidazolidin-2-ylidenepropan-2-one, also known as IMPP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. IMPP is a cyclic enamine that is formed by the reaction of propanone with imidazolidine.

Mechanism Of Action

The mechanism of action of 1-Imidazolidin-2-ylidenepropan-2-one is not fully understood, but it is believed to act by inhibiting various enzymes and proteins in the target cells. 1-Imidazolidin-2-ylidenepropan-2-one has been shown to inhibit the activity of various kinases, which are involved in cell signaling pathways that regulate cell growth and proliferation. 1-Imidazolidin-2-ylidenepropan-2-one has also been shown to inhibit the activity of topoisomerases, which are enzymes that are involved in DNA replication and repair.

Biochemical And Physiological Effects

1-Imidazolidin-2-ylidenepropan-2-one has been shown to have various biochemical and physiological effects on the target cells. 1-Imidazolidin-2-ylidenepropan-2-one has been shown to induce cell cycle arrest and apoptosis in cancer cells, which can lead to the inhibition of tumor growth. 1-Imidazolidin-2-ylidenepropan-2-one has also been shown to inhibit the replication of various viruses, including HIV, hepatitis B, and influenza. 1-Imidazolidin-2-ylidenepropan-2-one has also been shown to have antibacterial activity against various Gram-positive and Gram-negative bacteria.

Advantages And Limitations For Lab Experiments

1-Imidazolidin-2-ylidenepropan-2-one has several advantages and limitations for lab experiments. One of the advantages of 1-Imidazolidin-2-ylidenepropan-2-one is its high purity and stability, which makes it suitable for various analytical techniques such as NMR spectroscopy, X-ray crystallography, and mass spectrometry. Another advantage of 1-Imidazolidin-2-ylidenepropan-2-one is its versatility, which allows it to be used in various synthetic and catalytic reactions. However, one of the limitations of 1-Imidazolidin-2-ylidenepropan-2-one is its high cost, which can limit its use in large-scale experiments.

Future Directions

1-Imidazolidin-2-ylidenepropan-2-one has several potential future directions in various fields. In organic synthesis, 1-Imidazolidin-2-ylidenepropan-2-one can be used as a chiral auxiliary to control the stereochemistry of various reactions. In catalysis, 1-Imidazolidin-2-ylidenepropan-2-one can be used as a ligand to enhance the selectivity and efficiency of various reactions. In medicinal chemistry, 1-Imidazolidin-2-ylidenepropan-2-one can be further studied for its potential applications as an anticancer agent, antiviral agent, and antibacterial agent. Moreover, new derivatives of 1-Imidazolidin-2-ylidenepropan-2-one can be synthesized and studied for their potential applications in various fields.

Synthesis Methods

1-Imidazolidin-2-ylidenepropan-2-one can be synthesized by the reaction of propanone with imidazolidine in the presence of a base. The reaction results in the formation of a cyclic enamine, which can be purified and isolated using various methods such as column chromatography, recrystallization, and distillation. The purity and yield of 1-Imidazolidin-2-ylidenepropan-2-one can be optimized by controlling the reaction conditions such as temperature, time, and concentration of reactants.

Scientific Research Applications

1-Imidazolidin-2-ylidenepropan-2-one has been extensively studied for its potential applications in various fields such as organic synthesis, catalysis, and medicinal chemistry. 1-Imidazolidin-2-ylidenepropan-2-one has been used as a chiral auxiliary in asymmetric synthesis, where it can be used to control the stereochemistry of the reaction products. 1-Imidazolidin-2-ylidenepropan-2-one has also been used as a ligand in catalytic reactions, where it can enhance the selectivity and efficiency of the reaction. In medicinal chemistry, 1-Imidazolidin-2-ylidenepropan-2-one has been studied for its potential applications as an anticancer agent, antiviral agent, and antibacterial agent.

properties

CAS RN

119406-97-2

Product Name

1-Imidazolidin-2-ylidenepropan-2-one

Molecular Formula

C6H10N2O

Molecular Weight

126.16 g/mol

IUPAC Name

1-imidazolidin-2-ylidenepropan-2-one

InChI

InChI=1S/C6H10N2O/c1-5(9)4-6-7-2-3-8-6/h4,7-8H,2-3H2,1H3

InChI Key

VIRIZZIJQDYJRN-UHFFFAOYSA-N

SMILES

CC(=O)C=C1NCCN1

Canonical SMILES

CC(=O)C=C1NCCN1

synonyms

1-Propen-2-ol, 1-(4,5-dihydro-1H-imidazol-2-yl)-, (Z)- (9CI)

Origin of Product

United States

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